molecular formula C10H13NO B14654709 N-isopropylformanilide CAS No. 52008-97-6

N-isopropylformanilide

Cat. No.: B14654709
CAS No.: 52008-97-6
M. Wt: 163.22 g/mol
InChI Key: YOSWNLCVLNIXDG-UHFFFAOYSA-N
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Description

N-isopropylformanilide is an organic compound with the chemical formula C10H13NO. It is a derivative of formanilide, where the hydrogen atom on the nitrogen is replaced by an isopropyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropylformanilide can be synthesized through the reaction of formanilide with isopropyl halides in the presence of a base. The reaction typically involves the use of isopropyl chloride or isopropyl bromide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isopropylformanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted formanilides depending on the nucleophile used.

Scientific Research Applications

N-isopropylformanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with analgesic and anti-inflammatory properties.

    Industry: It is employed in the production of rubber additives and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropylformanilide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The compound can interact with proteins and nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Formanilide: The parent compound of N-isopropylformanilide, where the isopropyl group is replaced by a hydrogen atom.

    N-methylformanilide: A similar compound where the isopropyl group is replaced by a methyl group.

    N-ethylformanilide: Another analog where the isopropyl group is replaced by an ethyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications in organic synthesis and pharmaceuticals compared to its analogs.

Properties

CAS No.

52008-97-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-phenyl-N-propan-2-ylformamide

InChI

InChI=1S/C10H13NO/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

YOSWNLCVLNIXDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C=O)C1=CC=CC=C1

Origin of Product

United States

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